molecular formula C11H20INO2 B130270 Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate CAS No. 145508-94-7

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B130270
CAS No.: 145508-94-7
M. Wt: 325.19 g/mol
InChI Key: RSMNYTJCWIDZAH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₀INO₂ and a molecular weight of 325.19 g/mol . It is a piperidine derivative, characterized by the presence of an iodomethyl group attached to the piperidine ring and a tert-butyl ester group at the carboxylate position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate typically involves the iodination of a piperidine derivative. One common method includes the reaction of 4-(hydroxymethyl)piperidine with iodine in the presence of a base, followed by the protection of the piperidine nitrogen with a tert-butyl carbamate group . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and other chemicals involved .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and hydroxy analogs. The iodine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNYTJCWIDZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440148
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145508-94-7
Record name Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(t-butoxycarbonyl)piperidin-4-yl methanesulfonate (13.58 g, 46.4 mmol) and sodium iodide (34.68 g, 232 mmol) in acetone (80 mL) was heated to reflux for 3 h. The mixture was partitioned between ether (350 mL) and water (350 mL). The organic layer was washed with saturated aq. brine (250 mL), and the aqueous layers were extracted in succession with ether (250 mL). The combined organic layers were dried (sodium sulfate), decanted, and evaporated to give the title compound (14.8 g) as a pale yellow oil.
Quantity
13.58 g
Type
reactant
Reaction Step One
Quantity
34.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
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Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

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